molecular formula C10H11ClF3NO3 B12937288 (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

Cat. No.: B12937288
M. Wt: 285.65 g/mol
InChI Key: UKEYJTIMPIHCFW-QRPNPIFTSA-N
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Description

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO3. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and (S)-alanine.

    Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethoxy)benzaldehyde with (S)-alanine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride is unique due to its specific trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications .

Properties

Molecular Formula

C10H11ClF3NO3

Molecular Weight

285.65 g/mol

IUPAC Name

(3S)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1

InChI Key

UKEYJTIMPIHCFW-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)OC(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl

Origin of Product

United States

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